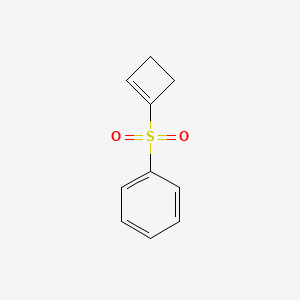
Benzene, (1-cyclobuten-1-ylsulfonyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, (1-cyclobuten-1-ylsulfonyl)-: is an organic compound with a unique structure that combines a benzene ring with a cyclobutene ring and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, (1-cyclobuten-1-ylsulfonyl)- typically involves the reaction of benzene with cyclobutene and a sulfonylating agent under controlled conditions. The reaction may require a catalyst to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale sulfonylation processes where benzene is reacted with cyclobutene and a sulfonylating agent in the presence of a catalyst. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzene, (1-cyclobuten-1-ylsulfonyl)- can undergo oxidation reactions, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents like chlorine or bromine for electrophilic substitution; nucleophiles like hydroxide ions for nucleophilic substitution.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Halogenated or hydroxylated benzene derivatives.
Scientific Research Applications
Chemistry: Benzene, (1-cyclobuten-1-ylsulfonyl)- is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound and its derivatives.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which Benzene, (1-cyclobuten-1-ylsulfonyl)- exerts its effects involves the interaction of the sulfonyl group with various molecular targets. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The benzene ring provides a stable aromatic system, while the cyclobutene ring introduces strain that can influence reactivity.
Comparison with Similar Compounds
- Benzene, 1-cyclobuten-1-yl-
- Benzene, sulfonyl-
- Cyclobutene, sulfonyl-
Uniqueness: Benzene, (1-cyclobuten-1-ylsulfonyl)- is unique due to the combination of a benzene ring, a cyclobutene ring, and a sulfonyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
163706-67-0 |
|---|---|
Molecular Formula |
C10H10O2S |
Molecular Weight |
194.25 g/mol |
IUPAC Name |
cyclobuten-1-ylsulfonylbenzene |
InChI |
InChI=1S/C10H10O2S/c11-13(12,10-7-4-8-10)9-5-2-1-3-6-9/h1-3,5-7H,4,8H2 |
InChI Key |
NBEUIIMJYDHOMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=C1)S(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















